

Technical Guide: 3-[(2-Methoxyethoxy)methoxy]benzaldehyde

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Compound of Interest

| | |
|----------------|------------------------------------------|
| Compound Name: | 3-[(2-Methoxyethoxy)methoxy]benzaldehyde |
| CAS No.: | 139461-72-6 |
| Cat. No.: | B131418 |

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A Strategic Masked Synthone for Regioselective Modular Synthesis

Executive Summary

3-[(2-Methoxyethoxy)methoxy]benzaldehyde (CAS 139461-72-6), often abbreviated as 3-MEM-benzaldehyde, is a specialized phenolic aldehyde intermediate. It serves as a critical building block in the total synthesis of complex natural products (e.g., stilbenoids, resorcinol derivatives) and pharmaceutical active ingredients (APIs) like phenylephrine analogs.

Its primary value lies in the 2-methoxyethoxymethyl (MEM) protecting group.^[1] Unlike simpler methyl or benzyl ethers, the MEM group offers a unique orthogonality profile: it is stable under strong basic conditions (e.g., Wittig reagents, organolithiums) but cleavable under specific mild Lewis acid conditions, allowing for the precise timing of phenol unmasking in multi-functional scaffolds.

Chemical Identity & Properties

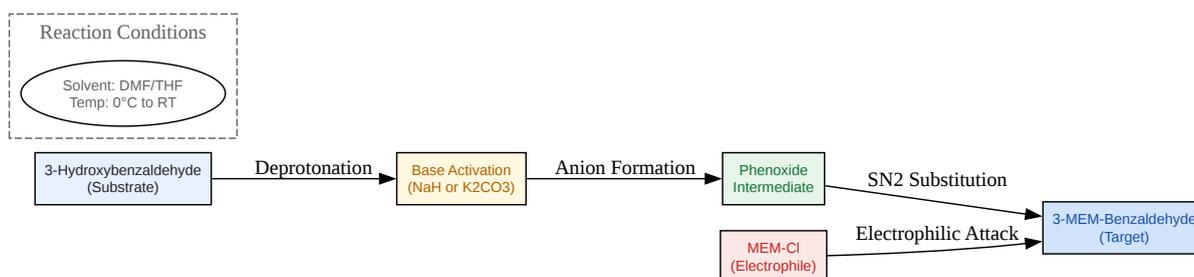
| Property | Data |
|-----------------------|-------------------------------------------------------------------------------------------------|
| CAS Number | 139461-72-6 |
| IUPAC Name | 3-[(2-Methoxyethoxy)methoxy]benzaldehyde |
| Molecular Formula | C ₁₁ H ₁₄ O ₄ |
| Molecular Weight | 210.23 g/mol |
| Appearance | Pale yellow to colorless liquid |
| Solubility | Soluble in DCM, THF, DMF, Ethyl Acetate; slightly soluble in water |
| Key Functional Groups | Aldehyde (C-3), MEM Ether (C-3) |
| Stability | Air-sensitive (aldehyde oxidation); Moisture-sensitive (MEM hydrolysis under acidic conditions) |

Synthesis Protocol: The "Gold Standard" Route

The most reliable synthesis involves the nucleophilic substitution of 3-hydroxybenzaldehyde with MEM-Chloride (MEM-Cl). This reaction requires rigorous moisture control due to the hydrolytic instability of MEM-Cl.

Mechanism & Workflow

The phenoxide anion, generated by a base, attacks the hard electrophile MEM-Cl. The reaction is driven by the formation of a stable acetal linkage.[2]



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Figure 1: Synthetic pathway for 3-MEM-benzaldehyde via Williamson ether synthesis.

Step-by-Step Experimental Procedure

Safety Warning: MEM-Cl (2-methoxyethoxymethyl chloride) is a suspected carcinogen and acutely toxic.[3] All operations must be performed in a fume hood.

- Preparation: Flame-dry a 500 mL round-bottom flask and flush with Argon.
- Solvation: Dissolve 3-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF (0.5 M concentration).
- Activation: Cool to 0°C. Add Sodium Hydride (NaH) (60% dispersion in oil, 1.2 eq) portion-wise.
 - Note: Evolution of H₂ gas will occur. Vent appropriately. Stir for 30 mins until gas evolution ceases.
- Alkylation: Add MEM-Cl (1.1 eq) dropwise via syringe at 0°C.
 - Critical: Do not rush addition to avoid exotherms.
- Reaction: Allow to warm to room temperature (23°C) and stir for 3–5 hours. Monitor by TLC (SiO₂, 30% EtOAc/Hexanes).

- Quench: Carefully add saturated NH_4Cl solution at 0°C .
- Workup: Extract with Et_2O (3x). Wash combined organics with water (to remove DMF) and brine. Dry over MgSO_4 .
- Purification: Flash column chromatography (Hexanes/ EtOAc gradient).
 - Typical Yield: 75–85%.

Strategic Utility & Reactivity

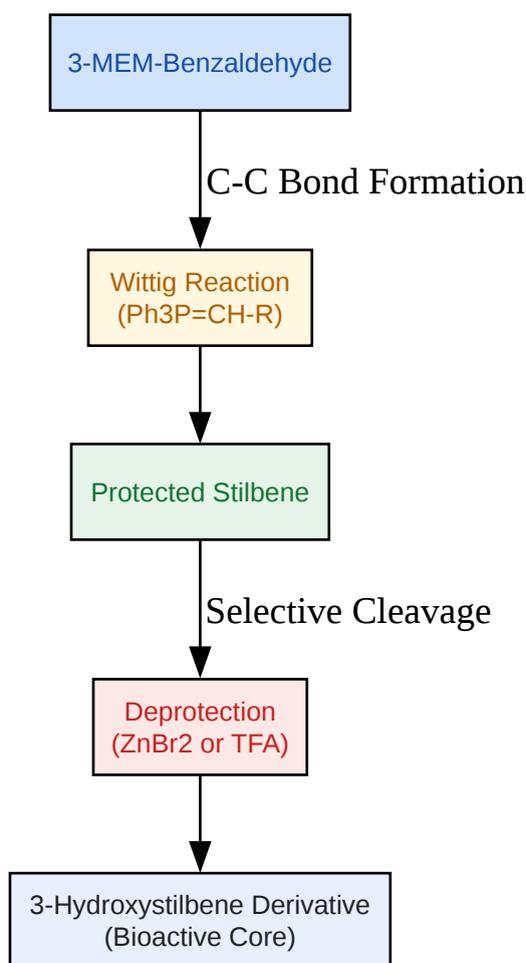
The power of 3-MEM-benzaldehyde lies in its orthogonality. It allows chemists to modify the aldehyde functionality while keeping the phenol protected, or vice-versa.

Reactivity Matrix

| Reagent/Condition | Effect on Aldehyde | Effect on MEM Group | Result |
|------------------------------------|--------------------|---------------------|-----------------------|
| NaBH_4 / LiAlH_4 | Reduces to Alcohol | Stable | 3-MEM-benzyl alcohol |
| Wittig Reagents | Forms Alkene | Stable | Stilbene derivatives |
| KMnO_4 / Jones | Oxidizes to Acid | Stable | 3-MEM-benzoic acid |
| TFA / DCM | Stable | Cleaved | 3-Hydroxybenzaldehyde |
| ZnBr_2 / DCM | Stable | Cleaved | 3-Hydroxybenzaldehyde |

Application Case Study: Stilbenoid Synthesis

In the synthesis of resveratrol analogs or liquid crystals, the aldehyde is converted to a styrene moiety via Wittig olefination. The MEM group prevents phenoxide interference during ylide attack.



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Figure 2: Application of 3-MEM-benzaldehyde in the modular synthesis of stilbenoids.

Deprotection Strategies

Removing the MEM group is a critical process step. Unlike methyl ethers (which require harsh BBr₃), MEM is "tunable."

- Standard Acidic Cleavage:
 - Reagents: TFA (Trifluoroacetic acid) in DCM (1:1).
 - Conditions: 0°C for 1 hour.
 - Pros: Fast, quantitative.

- Cons: Not suitable if the molecule contains acid-sensitive olefins or acetals.
- Lewis Acid Chelation (Mild):
 - Reagents: ZnBr_2 (5 eq) in DCM or TiCl_4 .
 - Mechanism: The Lewis acid coordinates to the two oxygen atoms in the MEM chain, facilitating cleavage without strong protons.
 - Pros: Compatible with acid-sensitive substrates.[1][4]
- Neutral Catalytic Cleavage:
 - Reagents: CBr_4 (10 mol%) in refluxing iPrOH.
 - Pros: Extremely mild, neutral pH, high chemoselectivity.

Safety & Handling Guide

Critical Hazard: MEM-Chloride Precursor

While the final aldehyde is a standard irritant, the synthesis involves MEM-Cl.

- Carcinogenicity: MEM-Cl is structurally related to bis(chloromethyl) ether, a potent human carcinogen.[1]
- Hydrolysis: Rapidly releases HCl and formaldehyde upon contact with water.[3]
- Storage: Store MEM-Cl at 2–8°C under inert gas.

3-MEM-Benzaldehyde Handling

- GHS Classification: Skin Irrit. 2, Eye Irrit.[5] 2A.
- Storage: Keep cold (2–8°C) to prevent aldehyde oxidation.[1]
- Disposal: Incineration in a chemical waste facility.

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